2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The structure includes a 2-furyl group at position 6 and a 4-benzylpiperazinyl-2-oxoethyl chain at position 2 of the pyridazinone core. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive effects .
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20-9-8-18(19-7-4-14-28-19)22-25(20)16-21(27)24-12-10-23(11-13-24)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFELRTJOSKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Attachment of the Benzylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is benzylated using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkylating agents
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted benzylpiperazine derivatives
Scientific Research Applications
Pharmacological Activities
Research indicates that this compound exhibits potential pharmacological activities, particularly in the following areas:
- Antitumor Activity : Studies have explored the efficacy of pyridazinone derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone have shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research into related compounds has indicated that similar derivatives can inhibit bacterial growth, making them candidates for further exploration as antimicrobial agents.
- CNS Activity : The presence of the piperazine moiety is often associated with central nervous system (CNS) effects. Compounds with this structure have been studied for their anxiolytic and antidepressant properties, indicating that this compound may also exhibit neuroactive effects.
Case Studies and Experimental Findings
Several studies have documented the biological evaluation of pyridazinone derivatives:
- In Vitro Studies : Laboratory tests have demonstrated that derivatives can effectively inhibit the growth of specific cancer cell lines, suggesting a potential role in cancer therapy.
- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy and safety profile of related compounds, providing insights into their pharmacokinetics and bioavailability.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone core may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Analogues and Substitution Effects
The pharmacological profile of pyridazinones is highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:
Pharmacological Activity Comparison
Anti-inflammatory/Analgesic Activity :
- The 3-chlorophenylpiperazine derivative (Table) demonstrated 85% inhibition in carrageenan-induced edema, outperforming acetyl salicylic acid (70%) . The target compound’s furyl group may enhance COX-2 selectivity, but its benzylpiperazine chain could reduce gastric irritation compared to arylpiperazines .
- Compound 21 (2-fluorophenylpiperazine) showed equipotent activity to indomethacin (ED₅₀ = 25 mg/kg), suggesting fluorinated aryl groups optimize potency .
- Antihypertensive/Vasorelaxant Effects: Pyridazinones with dihydroindeno-fused rings (e.g., Cignarella et al., 1982) exhibited vasorelaxation via PDE-III inhibition . The target compound’s benzylpiperazine may similarly modulate vascular tone, though direct data are lacking. Pimobendan, a benzimidazole-substituted pyridazinone, is clinically used for heart failure due to dual PDE-III inhibition and calcium sensitization .
- Toxicity and Selectivity: Morpholinyl-substituted analogues (e.g., 4-Amino-6-(2-furyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone) were flagged in toxicity screenings but lacked mechanistic data .
Biological Activity
The compound 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article synthesizes recent research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridazinones, characterized by a pyridazine core with various substituents that influence its biological activity. Its structure is depicted as follows:
- Chemical Formula : C18H20N4O2
- Molecular Weight : 324.38 g/mol
Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. It may exhibit both agonistic and antagonistic properties depending on the target receptor subtype.
Antidepressant Effects
A study published in 2023 explored the antidepressant potential of various pyridazinone derivatives, including our compound of interest. The study utilized animal models to assess behavioral changes in response to stress and anxiety-inducing conditions. The results indicated a significant reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic transmission .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Specifically, it showed promising activity against breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Neuroprotective Effects
Another area of interest is its neuroprotective properties. Research indicates that the compound can mitigate oxidative stress-induced neuronal damage in vitro. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in neuronal cultures exposed to neurotoxic agents .
Case Studies
-
Case Study: Depression Model
- Objective : Evaluate antidepressant effects.
- Method : Administered to stressed rats.
- Findings : Significant improvement in behavior on the forced swim test compared to control groups.
-
Case Study: Cancer Cell Lines
- Objective : Assess anticancer efficacy.
- Method : MTT assay on MCF-7 (breast) and A549 (lung) cancer cells.
- Findings : IC50 values indicate potent cytotoxicity, particularly in MCF-7 cells.
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Rat Model | N/A | Serotonin modulation |
| Anticancer | MCF-7 | 10 | Apoptosis induction |
| Anticancer | A549 | 30 | Cell cycle arrest |
| Neuroprotection | Neuronal Culture | N/A | ROS reduction |
Q & A
Q. What are the optimal synthetic routes for 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone, and how can purity be maximized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common method involves reacting 6-(2-furyl)-3(2H)-pyridazinone with a 4-benzylpiperazine-derived chloroethyl intermediate in isopropanol under reflux (24 hours), followed by recrystallization using dichloromethane-ether to achieve >95% purity . Key parameters include solvent choice (e.g., isopropanol for solubility), temperature control (80–90°C), and stoichiometric ratios (1:1.2 molar excess of the chloroethyl intermediate). Purity is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this pyridazinone derivative?
- 1H-NMR : Confirms substitution patterns (e.g., furyl protons at δ 6.3–7.2 ppm, benzylpiperazine aromatic protons at δ 7.2–7.4 ppm) .
- IR : Identifies carbonyl stretches (C=O at ~1670 cm⁻¹) and secondary amide bands (N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 435.18) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Platelet Aggregation Assays : Use ADP-induced aggregation in human PRP (platelet-rich plasma) to assess antiplatelet activity .
- Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values using COX-1/COX-2 ELISA kits to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How do substituent modifications at the 4-benzylpiperazine moiety influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
Q. How can contradictory data in cardiovascular activity studies be resolved?
Discrepancies in cardiac effects (e.g., conflicting inotropic activity reports) may arise from species-specific responses. For example:
- Guinea Pig Models : Show positive inotropy (EC₅₀ = 1.2 µM) due to PDE-III inhibition .
- Dog Models : Exhibit neutral effects due to metabolite interference (e.g., monoethyl maleate derivative) .
Resolution : Use isolated cardiomyocytes from multiple species and validate via LC-MS metabolite profiling .
Q. What strategies improve oral bioavailability for in vivo studies?
Q. How do molecular docking studies inform target prioritization?
Docking (AutoDock Vina) against PDE-III and 5-HT₂A receptors reveals:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
